[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features both furan and pyrazole rings These heterocyclic structures are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan-2-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol.
Pyrazole Derivatives: Compounds like 1-phenyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole
Uniqueness
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the combination of furan and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
SHNGQSIBLQJGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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